2-[2-(Chloromethyl)phenyl]ethanol
Overview
Description
“2-[2-(Chloromethyl)phenyl]ethanol” is an organic compound that contains a phenyl group and a chloromethyl group . It is a type of alcohol, as indicated by the “ethanol” in its name .
Synthesis Analysis
The synthesis of this compound could involve nucleophilic substitution reactions . For instance, a Williamson synthesis could be used, which involves an SN2 reaction and requires one of the two groups attached to oxygen to be either secondary or (preferably) primary .Molecular Structure Analysis
The molecular structure of “2-[2-(Chloromethyl)phenyl]ethanol” includes a phenyl group (a benzene ring), a chloromethyl group (a carbon with a chlorine and a hydrogen attached), and an ethanol group (a two-carbon chain with a hydroxyl group attached) .Chemical Reactions Analysis
The chemical reactions involving this compound could include nucleophilic aromatic substitution reactions . For example, the displacement of a chloride ion from a chloromethyl group by a nucleophile could occur .Scientific Research Applications
Controlled Release of Bioactives : 2-Phenyl ethanol, structurally similar to 2-[2-(Chloromethyl)phenyl]ethanol, is used in chitosan films for its bacteriostatic and antifungal properties. Inclusion complexes with cyclodextrins are prepared to achieve controlled release of 2-phenyl ethanol, enhancing its stability and reducing volatility (Zarandona et al., 2020).
Selective Hydrogenation : The compound is used in the selective hydrogenation of styrene oxide to produce 2-phenyl ethanol (2-PEA), an important chemical in perfumes, deodorants, soaps, and detergents. The process utilizes polyurea supported Pd–Cu catalyst in supercritical carbon dioxide, representing a clean and green approach (Yadav & Lawate, 2011).
Synthesis of Molecular Structures : 2-[2-(Chloromethyl)phenyl]ethanol is used as an intermediate in the Knoevenagel condensation reaction to synthesize specific molecular structures like 1-phenyl-2-(2-pyridyl)ethanol. This particular compound is stable and forms interesting relationships between stability and hydrogen bond formation in its structure (Percino et al., 2015).
Antimicrobial Properties : Derivatives of 2-[2-(Chloromethyl)phenyl]ethanol are synthesized for their potential antibacterial and antifungal activities. Such derivatives are screened against various pathogens to assess their effectiveness as antimicrobial agents (Desai et al., 2012).
Catalytic Dechlorination and Detoxification : The compound is involved in catalytic reductive dechlorination and detoxification processes. For instance, 1-(2-chlorophenyl) ethanol (CPE) is dechlorinated to 1-phenyl ethanol (PE), reducing the toxicological effects of CPE-contaminated wastewater (Zhou et al., 2010).
Microencapsulation : 2-Phenyl ethanol is microencapsulated with carbohydrate polymers as the wall material to enhance its stability and control its release. This application is significant in various industries, including pharmaceuticals and food technology (Qiu et al., 2019).
Mechanism of Action
properties
IUPAC Name |
2-[2-(chloromethyl)phenyl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c10-7-9-4-2-1-3-8(9)5-6-11/h1-4,11H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWSZEPRAZGZTIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCO)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30648010 | |
Record name | 2-[2-(Chloromethyl)phenyl]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30648010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(Chloromethyl)phenyl]ethanol | |
CAS RN |
185898-93-5 | |
Record name | 2-[2-(Chloromethyl)phenyl]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30648010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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